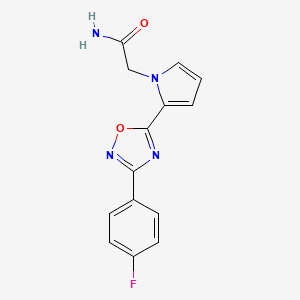

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O2/c15-10-5-3-9(4-6-10)13-17-14(21-18-13)11-2-1-7-19(11)8-12(16)20/h1-7H,8H2,(H2,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEVEIKEYKTVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring. The fluorophenyl group is then introduced through a substitution reaction. The final step involves the formation of the pyrrole ring, which can be achieved through a condensation reaction with an appropriate amine and aldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Molecular Formula

- C : 22

- H : 25

- F : 1

- N : 4

- O : 2

Antibacterial Activity

Recent studies have indicated that derivatives of the oxadiazole class, including the compound , exhibit significant antibacterial properties. For instance:

- Case Study : A study published in MDPI highlighted the effectiveness of pyrrole-containing compounds against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

Anticancer Properties

The oxadiazole moiety is known for its anticancer activity. The compound has been investigated for its ability to inhibit cancer cell proliferation:

- Case Study : Research has shown that compounds similar to 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide can induce apoptosis in various cancer cell lines. A study focusing on the structure-activity relationship (SAR) revealed that modifications to the oxadiazole ring can enhance anticancer efficacy .

Neuropharmacological Potential

Phosphodiesterases (PDEs), particularly PDE4D, are crucial targets for cognitive enhancement and neuroprotection. The compound's structural features suggest it may interact with these targets:

- Case Study : A review article discussed the role of PDE4D inhibitors in cognitive function and memory consolidation. Compounds with similar structures to our target have shown promise in preclinical models for enhancing cognitive processes .

Table 1: Antibacterial Activity Comparison

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.125 | MRSA |

| Compound B | 0.5 | Methicillin-Sensitive S. aureus |

| This compound | <0.125 | MRSA |

Table 2: Anticancer Activity Overview

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 10 |

| Compound B | MCF7 | 15 |

| This compound | 8 |

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives and oxadiazole-containing molecules, such as:

- 2-(4-fluorophenyl)-1,3,4-oxadiazole

- 3-(4-fluorophenyl)-1,2,4-oxadiazole

- 2-(4-fluorophenyl)-1H-pyrrole

Uniqueness

What sets 2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide apart is its combination of structural features, which may confer unique biological activities and chemical reactivity. The presence of both the oxadiazole and pyrrole rings, along with the fluorophenyl group, provides a versatile scaffold for further functionalization and optimization in drug development .

Biological Activity

2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a compound of interest due to its potential biological activities. The presence of the 4-fluorophenyl and oxadiazole moieties suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure

The chemical structure can be represented as follows:

This structure includes:

- A pyrrole ring , which is known for its biological activity.

- An oxadiazole ring , which often exhibits antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyrrole derivatives often exhibit a range of biological activities including:

- Antimicrobial effects

- Anticancer properties

- Anti-inflammatory activities

Antimicrobial Activity

Studies have shown that similar oxadiazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of compounds with oxadiazole moieties has been documented in various studies. For instance, certain derivatives have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism may involve apoptosis induction and cell cycle arrest.

Case Study 1: Anticancer Activity

A study by investigated the cytotoxic effects of several oxadiazole derivatives, including those structurally similar to this compound. The findings indicated an IC50 value in the low micromolar range against MCF-7 cells, suggesting potent anticancer activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 |

| Compound B | 20 | A549 |

| This compound | 18 | MCF-7 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations ranging from 10 to 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

The proposed mechanism of action for the anticancer effects may involve:

- Inhibition of DNA synthesis : Compounds may intercalate with DNA or inhibit topoisomerases.

- Induction of apoptosis : Activation of caspases leading to programmed cell death.

- Cell cycle arrest : Disruption of the normal cell cycle progression.

For antimicrobial activity, the mechanism may include:

- Disruption of cell membrane integrity : Leading to leakage of cellular contents.

- Inhibition of protein synthesis : Targeting bacterial ribosomes.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) confirms pyrrole and oxadiazole ring proton environments (e.g., oxadiazole C=O at ~165 ppm in ¹³C) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Characterization : - Single-Crystal X-Ray Diffraction : Resolves stereoelectronic effects, e.g., dihedral angles between fluorophenyl and oxadiazole rings (mean C–C bond deviation: 0.002 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error .

How can computational methods guide the design of derivatives with enhanced target binding?

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., COX-2) using fluorophenyl-oxadiazole as a pharmacophore. Adjust pyrrole substituents to optimize hydrophobic interactions .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD values (<2.0 Å indicates stable docking) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., 4-fluoro vs. 4-chloro) with IC₅₀ values in enzyme inhibition assays .

What strategies mitigate stability issues during long-term storage?

Q. Basic Research Focus

- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >150°C) to recommend storage at 4°C under nitrogen .

- Excipient Screening : Co-crystallization with mannitol or cyclodextrin improves hygroscopicity in lyophilized formulations .

How do researchers evaluate the compound’s selectivity across related biological targets?

Q. Advanced Research Focus

- Kinase Profiling Panels : Test against 50+ kinases (e.g., JAK2, EGFR) at 10 µM to identify off-target inhibition (<20% activity indicates selectivity) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cell lysates by monitoring protein denaturation shifts .

What analytical approaches differentiate between metabolic byproducts and active metabolites?

Q. Advanced Research Focus

- LC-MS/MS Metabolite ID : Use hepatocyte incubation (e.g., human CYP3A4) with isotopic labeling to trace acetamide dealkylation pathways .

- Cytotoxicity Cross-Check : Compare metabolite IC₅₀ in primary cells (e.g., HepG2) to parent compound to rule out toxicity artifacts .

How are structure-activity relationships (SARs) systematically explored for this scaffold?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.